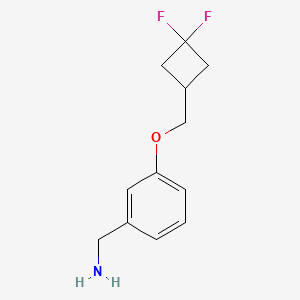

(3-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine

Description

Properties

IUPAC Name |

[3-[(3,3-difluorocyclobutyl)methoxy]phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO/c13-12(14)5-10(6-12)8-16-11-3-1-2-9(4-11)7-15/h1-4,10H,5-8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWJSLBACCBNQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)COC2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine , also known by its CAS number 1861408-13-0 , has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

- Molecular Formula : C₁₃H₁₈F₂N

- Molecular Weight : 233.29 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active or allosteric sites, modulating their activity.

- Cellular Interaction : It may disrupt cellular processes by interacting with DNA, RNA, or proteins, leading to altered cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The following table summarizes its activity against various pathogens:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | 8 µg/mL |

| Escherichia coli | Moderate inhibition | 16 µg/mL |

| Candida albicans | Significant antifungal | 4 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Potential

The compound's structure suggests potential anticancer properties. Preliminary studies have indicated that derivatives can induce apoptosis in cancer cells. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several derivatives of related compounds. Results showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria compared to non-difluorinated counterparts.

- Anticancer Activity : Another investigation found that derivatives containing difluorocyclobutyl groups effectively inhibited tumor growth in xenograft models, linked to the induction of apoptosis through mitochondrial pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Cyclohexyl-1H-1,2,3-triazole | Lacks difluorocyclobutyl group | Limited antimicrobial activity |

| 4-(Bromomethyl)-1-cyclohexyl-1H-1,2,3-triazole | Bromine substitution alters reactivity | Enhanced antifungal properties |

| 4-Methyl-1-cyclohexyl-1H-1,2,3-triazole | Methyl group instead of difluorocyclobutyl | Reduced enzyme inhibition |

The presence of the difluorocyclobutyl group in this compound confers distinct chemical reactivity and biological activity compared to other derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications:

- Anticancer Properties: Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Preliminary studies suggest that (3-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

- Antimicrobial Activity: The compound has shown promising results against a range of pathogens, indicating potential use as an antimicrobial agent. Studies have reported Minimum Inhibitory Concentrations (MICs) against common bacterial strains, suggesting its efficacy as a treatment option for infections.

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | 8 µg/mL |

| Escherichia coli | Moderate inhibition | 16 µg/mL |

| Candida albicans | Significant antifungal activity | 4 µg/mL |

Biological Research

Mechanism of Action:

- The compound is believed to interact with specific molecular targets within cells, potentially inhibiting key enzymes or disrupting cellular processes. This interaction can lead to altered cellular functions, which is critical for its therapeutic applications.

Case Studies:

- Case Study 1: Antimicrobial Efficacy: A study evaluated the antimicrobial efficacy of various triazole derivatives, including those with chloromethyl groups. Results indicated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Case Study 2: Anticancer Activity: Another investigation focused on the anticancer properties of triazoles, revealing that derivatives containing chloromethyl groups effectively inhibited tumor growth in xenograft models.

Material Science

Applications in Synthesis:

- The compound serves as a building block in the synthesis of more complex molecules. Its unique chemical properties enable its use in developing new materials with specific functionalities, such as polymers and coatings.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table compares (3-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine with structurally related compounds:

<sup>†</sup>Estimated based on fluorine’s impact on logP.

Key Differences and Implications

Substituent Effects: Fluorine vs. Hydrogen: The target compound’s 3,3-difluorocyclobutyl group increases electronegativity and metabolic stability compared to the non-fluorinated cyclobutyl analog . Fluorine’s electron-withdrawing nature may reduce electron density on the phenyl ring, affecting π-π stacking interactions in receptor binding. Methanamine vs. Ethylamine: The shorter methanamine chain in the target compound may lead to distinct binding orientations compared to ethylamine derivatives like 3-methoxyphenethylamine .

Pharmacological Considerations: The difluorocyclobutyl group in the target compound likely enhances blood-brain barrier penetration relative to bulkier analogs (e.g., benzyloxy-substituted compounds in ).

Synthetic Challenges :

Preparation Methods

Preparation of 3,3-Difluorocyclobutyl Intermediate

- The difluorocyclobutyl fragment is typically synthesized by fluorination of cyclobutyl precursors or via difluorocyclobutyl isocyanate intermediates, as described in patent WO2013107405A1. This step may involve selective fluorination techniques to introduce the two fluorine atoms at the 3-position of the cyclobutyl ring.

Formation of the Methoxy Linkage

- The 3,3-difluorocyclobutylmethanol or related alcohol intermediate is reacted with a phenolic precursor to form the methoxy linkage. This etherification can be achieved through nucleophilic substitution reactions where the phenol oxygen attacks the electrophilic carbon of the difluorocyclobutylmethanol derivative under basic or catalytic conditions.

Introduction of the Methanamine Group

- The methanamine substituent on the phenyl ring is introduced via reductive amination or nucleophilic substitution on a suitable precursor such as a benzyl halide or aldehyde derivative. This step often involves the use of amine sources and reducing agents under controlled conditions to ensure selective amination without side reactions.

Detailed Synthetic Procedure Example

A representative synthetic procedure adapted from recent literature and patent disclosures is as follows:

Analytical and Purification Techniques

- Purification is typically carried out by silica gel column chromatography using solvent systems such as dichloromethane/methanol mixtures.

- Characterization includes NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis to confirm structure and purity.

- Yields and reaction efficiencies are optimized by controlling temperature, solvent choice, and reagent stoichiometry.

Research Findings and Optimization Notes

- The fluorination step is critical and requires careful control to avoid over-fluorination or ring opening.

- Etherification efficiency depends on the leaving group ability of the phenolic precursor and the base used.

- Reductive amination conditions must be mild to prevent reduction of the difluorocyclobutyl ring or other sensitive groups.

- Use of coupling agents such as T3P (propylphosphonic anhydride) has been reported to facilitate amide bond formations in related compounds, suggesting potential utility in amination steps.

Data Table Summarizing Key Properties and Preparation Parameters

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step strategies, such as introducing the difluorocyclobutyl moiety via [2+2] cycloaddition or fluorination of pre-formed cyclobutane intermediates. Etherification via nucleophilic substitution (e.g., using a phenol derivative and a halogenated cyclobutane precursor) followed by reductive amination for the methanamine group is common. Optimization includes controlling reaction temperature (e.g., low temperatures to minimize side reactions) and using catalysts like palladium for cross-coupling steps. Purity can be enhanced via column chromatography or recrystallization .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the difluorocyclobutyl group and methoxy-phenyl connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV/Vis detection ensures purity (>95%). For stability assessment, tandem MS and thermal gravimetric analysis (TGA) are recommended .

Q. What are the key considerations for safe handling and storage of this compound in laboratory settings?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers to prevent degradation. Use inert atmospheres (e.g., nitrogen) during synthesis to avoid oxidation. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory due to potential amine reactivity. Refer to Safety Data Sheets (SDS) for spill management and emergency protocols .

Advanced Research Questions

Q. How can researchers address challenges in achieving high regioselectivity during the introduction of the difluorocyclobutyl moiety?

- Methodological Answer : Regioselectivity can be improved using directing groups (e.g., boronic esters) or sterically hindered catalysts. Computational modeling (DFT) predicts favorable transition states for fluorination. Solvent polarity adjustments (e.g., DMF for polar intermediates) and low-temperature conditions (–78°C) minimize competing pathways .

Q. What experimental strategies mitigate discrepancies between computational predictions and observed reactivity in catalytic systems?

- Methodological Answer : Cross-validate computational models (e.g., DFT, molecular dynamics) with experimental kinetics (e.g., stopped-flow spectroscopy). Use isotopically labeled analogs to track reaction pathways. Address solvent effects explicitly in simulations, as bulk solvent models often fail to capture microenvironmental interactions .

Q. How should stability studies be designed to evaluate degradation pathways under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability testing at elevated temperatures (40–60°C) and pH ranges (2–12) to simulate long-term storage. Monitor degradation via LC-MS to identify byproducts (e.g., hydrolysis of the methoxy group). Include radical scavengers (e.g., BHT) to assess oxidative degradation mechanisms .

Q. What methodologies resolve contradictions in reported bioactivity data across different in vitro models?

- Methodological Answer : Standardize assay conditions (e.g., cell line provenance, serum-free media) to reduce variability. Use orthogonal assays (e.g., fluorescence-based binding vs. SPR) to confirm target engagement. Perform meta-analyses of published data to identify confounding factors like impurity profiles or solvent effects .

Q. How does the 3,3-difluorocyclobutyl group influence physicochemical properties and binding interactions?

- Methodological Answer : The difluorocyclobutyl group increases lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs. Fluorine’s electronegativity enhances hydrogen-bonding interactions with target proteins, as demonstrated in SAR studies of similar fluorinated aryl ethers. Molecular docking studies should account for dipole-dipole interactions with active-site residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.